2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c1-3-26-12-6-4-11(5-7-12)10-13(24)20-8-9-23-15(25)22(2)14(21-23)16(17,18)19/h4-7H,3,8-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYCEDGMAWBSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with an appropriate nucleophile.
Final Coupling: The final step involves coupling the triazole derivative with an acetamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Bond
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.
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Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This produces 2-(4-ethoxyphenyl)acetic acid and 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine .
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Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon, leading to cleavage of the amide bond .
Conditions :
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Acidic: HCl/H2O, reflux.
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Basic: NaOH/H2O, 60–80°C.
Reactivity of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring exhibits nucleophilic and electrophilic substitution tendencies. The trifluoromethyl (-CF3) group at position 3 and the oxo group at position 5 influence electron distribution, directing reactivity to specific sites.
Electrophilic Substitution
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Nitrogen Reactivity : The N1 position is more reactive due to lone-pair availability. Alkylation or acylation reactions may occur here under basic conditions .
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CF3 Group Effects : The electron-withdrawing -CF3 group deactivates the ring, reducing reactivity toward electrophiles like nitration or sulfonation .
Ring-Opening Reactions
Under strongly acidic or oxidative conditions (e.g., HNO3, H2O2), the triazole ring may undergo degradation. For example, cleavage at the N–N bond could yield hydrazine derivatives .
O-Dealkylation
The ethoxy group (-OCH2CH3) undergoes acid-catalyzed cleavage to form a phenolic -OH group. This reaction is relevant in metabolic pathways .
Conditions : HBr/AcOH, reflux.
Oxidation of the Ethyl Linker
The ethylene group (-CH2CH2-) connecting the acetamide and triazole can undergo oxidation, particularly at the α-carbon adjacent to the amide nitrogen.
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Oxidizing Agents : KMnO4/H2SO4 or CrO3.
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Product : Formation of a ketone (N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)acetamide) .
Stability Under Environmental Conditions
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Photodegradation : The aromatic and triazole moieties may undergo photolytic cleavage under UV light .
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Hydrolytic Stability : The compound is stable in neutral aqueous solutions but degrades in acidic/basic media .
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Thermal Stability : Decomposition occurs above 200°C, releasing CO2 and NH3 .
Synthetic Pathways
The compound is likely synthesized via a multi-step approach:
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Triazole Synthesis : Cyclization of thiosemicarbazide derivatives under basic conditions to form the 1,2,4-triazol-1-yl core .
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Ethylamine Linker : Alkylation of the triazole nitrogen with 2-chloroethylamine .
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Acetamide Formation : Coupling 2-(4-ethoxyphenyl)acetic acid with the ethylamine intermediate using EDC/HOBt .
Comparative Reactivity Table
Scientific Research Applications
The compound 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article will explore its applications in scientific research, particularly focusing on medicinal chemistry and pharmacology.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in This compound suggests it may be effective against various pathogens. Studies have shown that similar triazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for further investigation as antimicrobial agents.
Antitumor Activity
Triazole derivatives have been explored as potential antitumor agents. The compound's structure suggests it could interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. Preliminary studies on related compounds have demonstrated promising results against several cancer cell lines, including colon carcinoma and breast cancer cells.
Case Study: Colon Carcinoma
A study conducted on triazole derivatives showed that they could induce apoptosis in colon carcinoma cell lines (HCT-116). The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. This highlights the potential of This compound as a candidate for cancer therapy.
Anti-inflammatory Properties
Compounds with similar structures have been noted for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes this compound a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases. Research into related triazole compounds has demonstrated inhibition of pro-inflammatory cytokines, which could be relevant for therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of This compound :
| Structural Feature | Potential Impact on Activity |
|---|---|
| Triazole Ring | Enhances biological activity against pathogens |
| Ethoxy Group | May improve solubility and bioavailability |
| Trifluoromethyl Group | Increases lipophilicity and stability |
| Acetamide Functionality | Potentially enhances interaction with biological targets |
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and trifluoromethyl group are known to enhance binding affinity and specificity, potentially leading to inhibition or modulation of target activity. The exact pathways would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl vs. Methyl/Alkyl Groups : The target compound’s CF₃ group likely increases lipophilicity and metabolic stability compared to methyl or ethyl substituents in analogs .
- Aryl vs. Heteroaryl Substitutions : The 4-ethoxyphenyl group in the target may enhance membrane permeability relative to furan or thiophen derivatives, which exhibit polar interactions but reduced bioavailability .
Anti-Proliferative Activity ():
- Analog : 2-(4-Ethoxyphenyl)-N-(5-Nitro-1-Trityl-1H-Indazol-3-yl)Acetamide
Anti-Exudative Activity ():
- Analog: 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Activity: 45% reduction in inflammation at 10 mg/kg. Comparison: The target’s CF₃ group could prolong half-life, but sulfanyl-containing analogs may exhibit faster onset due to improved solubility .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- An ethoxyphenyl group.
- A triazole moiety with a trifluoromethyl substituent.
- An acetamide functional group.
Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities such as:
- Anticancer Activity : Many triazole derivatives are known to inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of key signaling pathways such as the MAPK/ERK pathway.
- Antimicrobial Activity : Triazoles have been recognized for their antifungal properties, potentially through the inhibition of ergosterol synthesis in fungal membranes.
Anticancer Activity
In vitro studies have demonstrated that related compounds can significantly inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.24 | Induction of apoptosis |
| HeLa (Cervical) | 6.50 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast Cancer) | 4.08 | Inhibition of tubulin polymerization |
These studies suggest that the compound may also exhibit similar anticancer properties, although specific data on this compound is limited.
Antimicrobial Activity
Triazole derivatives are frequently studied for their antifungal and antibacterial properties. Preliminary data suggest that compounds with a trifluoromethyl group can enhance antimicrobial efficacy by increasing lipophilicity and altering membrane permeability.
Case Studies
- Study on Triazole Derivatives : A study evaluating various triazole derivatives found significant anticancer activity against multiple cell lines, with IC50 values ranging from 0.5 to 10 µM depending on the structural modifications made to the triazole ring .
- Mechanistic Insights : Research has shown that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis through caspase-independent pathways. This mechanism was observed in a study involving lung cancer cells treated with triazole derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodology :
- Stepwise synthesis : Begin with condensation of 4-ethoxyphenylacetic acid with ethylenediamine derivatives, followed by cyclization to form the triazole core. Use trifluoromethylation agents (e.g., CF₃I) under inert conditions .
- Solvent optimization : Dimethylformamide (DMF) or ethanol with potassium hydroxide (KOH) as a base improves reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks intermediates; NMR confirms structural integrity post-purification .
- Key data :
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Triazole formation | 65–70 | ≥95% |
| Final acetamide coupling | 50–55 | ≥90% |
Q. How can the compound’s structure be rigorously validated?
- Analytical techniques :
- ¹H/¹³C NMR : Confirm ethoxyphenyl (δ 6.8–7.2 ppm), trifluoromethyl (δ -60 ppm in ¹⁹F NMR), and triazole protons (δ 8.1–8.3 ppm) .
- Mass spectrometry (MS) : Molecular ion peak at m/z ~428.4 (calculated for C₁₉H₂₀F₃N₅O₂) .
- IR spectroscopy : Peaks at 1680 cm⁻¹ (C=O, acetamide) and 1250 cm⁻¹ (C-O, ethoxy group) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility :
- Polar solvents : Soluble in DMF, DMSO (>10 mg/mL); poorly soluble in water (<0.1 mg/mL) .
- Stability :
- pH sensitivity : Stable at pH 6–8 (24 hrs, 25°C); degrades in acidic (pH <4) or basic (pH >10) conditions .
- Storage : -20°C under argon, lyophilized form retains activity for ≥6 months .
Advanced Research Questions
Q. How do structural analogs with modified triazole substituents affect biological activity?
- SAR analysis :
- Replace trifluoromethyl with methyl or phenyl groups to assess impact on target binding (e.g., enzyme inhibition).
- Example : Methyl substitution reduces hydrophobicity, decreasing cell-membrane permeability .
- Experimental design :
- Synthesize analogs via parallel synthesis .
- Test in vitro enzyme inhibition (IC₅₀) and correlate with logP values .
Q. What computational strategies predict metabolite formation and toxicity?
- In silico tools :
- ADMET Prediction : Use SwissADME or ProTox-II to identify potential toxicophores (e.g., triazole ring oxidation) .
- Docking studies : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
- Validation :
- Compare predicted metabolites (e.g., hydroxylated triazole) with LC-MS/MS data from hepatocyte assays .
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- Case study : If in vitro IC₅₀ = 1.2 µM but in vivo ED₅₀ = 25 mg/kg:
- Possible factors :
- Poor pharmacokinetics (e.g., rapid clearance) .
- Species-specific metabolic differences (e.g., murine vs. human CYP isoforms) .
- Solutions :
- PK/PD modeling : Adjust dosing regimen (e.g., sustained-release formulations) .
- Isotope labeling : Track compound distribution using ¹⁴C-labeled analogs .
Q. What advanced techniques elucidate binding mechanisms with biological targets?
- Biophysical methods :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., triazole interaction with catalytic pockets) .
- Data interpretation :
| Target Protein | Kd (nM) | Binding Site |
|---|---|---|
| Enzyme X | 12.5 | Hydrophobic cleft |
| Receptor Y | 85.3 | Allosteric site |
Key Research Gaps and Recommendations
- Mechanistic studies : Use CRISPR-edited cell lines to validate target engagement .
- High-throughput screening : Test combinatorial libraries for synergistic effects with standard therapeutics .
- Crystallography : Co-crystallize the compound with human serum albumin to assess plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
